Methyl 5-amino-2-chlorothiazole-4-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
Methyl 5-amino-2-chlorothiazole-4-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
Foreword
In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile functionalization potential have cemented its role in a plethora of biologically active agents.[1] This guide focuses on a particularly valuable, albeit less commonly documented, derivative: Methyl 5-amino-2-chlorothiazole-4-carboxylate. This trifunctional building block offers a logical and powerful platform for generating complex molecular architectures. Herein, we move beyond simple data reporting to provide a field-proven perspective on the synthesis, reactivity, and strategic application of this key intermediate, grounded in the principles of synthetic organic chemistry.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, dictating everything from solvent choice to purification strategy. While a dedicated CAS registry number for this specific isomer is not prominently available, its properties can be reliably predicted based on extensive data from close structural analogs, such as its 2-amino-4-carboxylate and 2-amino-5-carboxylate isomers.[2][3][4]
Structural and Molecular Data
| Property | Predicted/Expected Value | Source/Basis |
| Molecular Formula | C₅H₅ClN₂O₂S | Calculation |
| Molecular Weight | 192.62 g/mol | Calculation |
| IUPAC Name | Methyl 5-amino-2-chloro-1,3-thiazole-4-carboxylate | IUPAC Nomenclature |
| Canonical SMILES | COC(=O)C1=C(N)SC(=N1)Cl | Structure |
| InChI Key | YAFYVSOEBSFDPN-UHFFFAOYSA-N | Structure |
Diagram 1: Chemical Structure of Methyl 5-amino-2-chlorothiazole-4-carboxylate
Caption: Structure highlighting the key functional groups on the thiazole core.
Predicted Physical Properties
| Property | Expected Characteristic | Rationale/Analog Comparison |
| Appearance | Off-white to yellow or light brown crystalline powder | Common for aminothiazole derivatives.[2][4] |
| Melting Point | ~170-190 °C | Isomers like Methyl 2-aminothiazole-4-carboxylate melt at 171-177 °C.[4] The substitution pattern will influence crystal packing, but a similar range is expected. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethyl acetate; insoluble in water and non-polar solvents. | The polar amine and ester groups are countered by the crystalline, heterocyclic core. This solubility profile is typical for this class of compounds. |
| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and nucleophiles at elevated temperatures. | The ester is susceptible to hydrolysis, and the chloro group can be displaced. |
Expected Spectroscopic Signature
Spectroscopic analysis is the cornerstone of structural verification. The following are the predicted key signals based on foundational principles and data from related structures.[5][6][7][8]
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to be simple. A singlet for the methyl ester protons (CH₃) should appear around 3.7-3.9 ppm. A broad singlet, corresponding to the two amine protons (NH₂), would likely be observed in the range of 5.5-7.5 ppm, with its exact position being highly dependent on concentration and residual water content.
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¹³C NMR: Key resonances would include the ester carbonyl (~162-165 ppm), the C2 carbon bearing the chlorine atom (highly deshielded, ~158-162 ppm), the C5 carbon attached to the amino group (~140-145 ppm), the C4 carbon (~115-120 ppm), and the methyl ester carbon (~52 ppm).
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IR Spectroscopy: Characteristic absorption bands would confirm the functional groups: two distinct N-H stretching bands for the primary amine at ~3400-3200 cm⁻¹, a strong C=O stretch for the conjugated ester at ~1700-1720 cm⁻¹, and C=N/C=C stretching vibrations from the thiazole ring in the ~1640-1550 cm⁻¹ region.
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Mass Spectrometry (EI/ESI): The mass spectrum must show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M]⁺ and [M+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to masses of 192.6 and 194.6 Da.
Strategic Synthesis Pathway
The synthesis of this target molecule is not a trivial one-step reaction but a strategic sequence that builds the requisite functionality. A robust and logical approach involves the construction of the 5-aminothiazole-4-carboxylate core, followed by a selective chlorination at the C2 position. This sequence is preferable because direct construction of the ring with a 2-chloro substituent can be challenging and may involve less stable intermediates.
Synthesis Workflow Overview
Diagram 2: Proposed Synthetic Route
Caption: A plausible synthetic workflow for the target molecule.
Detailed Step-by-Step Protocol
This protocol is a well-reasoned synthetic plan based on established heterocyclic chemistry transformations.
Step 1: Synthesis of Methyl 2,5-diaminothiazole-4-carboxylate Intermediate
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Expertise & Rationale: This step utilizes a common strategy for building 5-aminothiazoles. Methyl 2-cyano-3,3-bis(methylthio)acrylate serves as a versatile three-carbon electrophilic precursor. Reaction with a nitrogen-sulfur dinucleophile (generated from cyanamide and a sulfur source, or using a pre-formed equivalent) leads to the desired thiazole ring through a cyclization-elimination sequence. For this guide, we will consider the reaction with sodium cyanamide, which effectively provides the C2-amine and the ring nitrogen.
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Methodology:
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In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in a polar aprotic solvent like ethanol or DMF.
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Add sodium cyanamide (1.1 eq) portion-wise.
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Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting acrylate.
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Methyl 2,5-diaminothiazole-4-carboxylate. This intermediate is often used directly in the next step without extensive purification.
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Step 2: Sandmeyer Reaction for C2-Chlorination
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Trustworthiness & Causality: The Sandmeyer reaction is a classic, highly reliable method for converting an aromatic amine (in this case, the more nucleophilic C2-amine of the diaminothiazole) into a halide. The process involves two critical stages: diazotization of the amine to form a diazonium salt, followed by its copper(I) chloride-catalyzed decomposition to install the chlorine atom. This is a self-validating system; the formation of nitrogen gas (N₂) is a clear indicator of a successful reaction.
-
Methodology:
-
Suspend the crude Methyl 2,5-diaminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl). Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
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Add the NaNO₂ solution dropwise to the thiazole suspension, ensuring the temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with water and then saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure Methyl 5-amino-2-chlorothiazole-4-carboxylate.
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Reactivity and Strategic Applications in Synthesis
The synthetic power of this molecule lies in the distinct and addressable reactivity of its three functional groups. A chemist can strategically choose reaction conditions to modify one site while preserving the others, enabling the construction of complex derivatives.
Diagram 3: Orthogonal Reactivity Map
Caption: Selective modification pathways for the key functional groups.
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The C2-Chloro Group (Hard Electrophile): This is the most reactive site for nucleophilic displacement. It is readily substituted by a vast array of nucleophiles (amines, thiols, alcohols) via an SNAr mechanism. This position is also amenable to modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively. This is typically the first position to be functionalized in a synthetic sequence.
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The C5-Amino Group (Soft Nucleophile): The exocyclic amine is a potent nucleophile, but generally less reactive towards electrophiles than the C2-position is towards nucleophiles. It can be acylated with acyl chlorides or activated carboxylic acids, or reacted with sulfonyl chlorides to form sulfonamides. These reactions typically require a base and are performed after modification at the C2 position to avoid competitive reactions.
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The C4-Ester Group (Carbonyl Electrophile): The methyl ester is the most robust of the three functional groups. It can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be used in amide coupling reactions. Alternatively, it can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. These transformations require harsher conditions than those needed to modify the C2 or C5 positions, providing excellent strategic orthogonality.
References
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 2-chloro-4-thiazolecarboxylate. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 2-aminothiazole-5-carboxylate. Available at: [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]
-
Exploring Chemical Insights. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available at: [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]
- Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
PubChem, National Center for Biotechnology Information. Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. Available at: [Link]
- Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-Amino-5-chlorothiazole. Available at: [Link]
-
National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. Methyl 2-Aminothiazole-4-carboxylate CAS#: 118452-04-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum [chemicalbook.com]
- 7. Methyl 2-Aminothiazole-4-carboxylate(118452-04-3) 1H NMR [m.chemicalbook.com]
- 8. Methyl 2-Aminothiazole-4-carboxylate(118452-04-3)FT-IR [m.chemicalbook.com]





